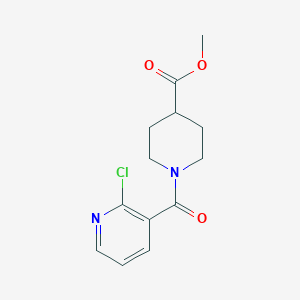

Methyl 1-(2-chloronicotinoyl)piperidine-4-carboxylate

Description

Methyl 1-(2-chloronicotinoyl)piperidine-4-carboxylate (CAS: 1016867-08-5) is a heterocyclic compound featuring a piperidine ring substituted at the 1-position with a 2-chloronicotinoyl group and at the 4-position with a methyl ester. This molecule combines a nicotinoyl moiety (a chlorinated pyridine derivative) with a piperidine-carboxylate scaffold, making it structurally distinct from simpler piperidine esters. The compound is cataloged with 95% purity, indicating its use as a synthetic intermediate in pharmaceutical or chemical research .

Properties

IUPAC Name |

methyl 1-(2-chloropyridine-3-carbonyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O3/c1-19-13(18)9-4-7-16(8-5-9)12(17)10-3-2-6-15-11(10)14/h2-3,6,9H,4-5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOOJAIFBCTSIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640924 | |

| Record name | Methyl 1-(2-chloropyridine-3-carbonyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016867-08-5 | |

| Record name | Methyl 1-(2-chloropyridine-3-carbonyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2-chloronicotinoyl)piperidine-4-carboxylate typically involves the reaction of 2-chloronicotinic acid with piperidine-4-carboxylic acid methyl ester under specific conditions. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(2-chloronicotinoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the chloronicotinoyl group to a more reduced form.

Substitution: The chloronicotinoyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted nicotinoyl derivatives.

Scientific Research Applications

Methyl 1-(2-chloronicotinoyl)piperidine-4-carboxylate has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acetylcholine receptors.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Biological Studies: It is used in studies investigating the biological activity of nicotinic acid derivatives and their potential therapeutic effects.

Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-(2-chloronicotinoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular interactions depend on the specific context and application of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, Methyl 1-(2-chloronicotinoyl)piperidine-4-carboxylate is compared below with structurally related piperidine and heterocyclic carboxylates.

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Substituent Effects on Bioactivity Carfentanil: The 2-phenylethyl and propanoylamino-phenyl groups confer potent µ-opioid receptor agonism, resulting in analgesic potency ~10,000× that of morphine. Its high lipophilicity enhances blood-brain barrier penetration . No psychoactive properties are reported, suggesting its role as a non-opioid intermediate .

Synthetic Utility The ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (from ) is a precursor to umeclidinium bromide, a long-acting muscarinic antagonist used in COPD treatment. The chloroethyl group facilitates ring-forming reactions (e.g., quinuclidine synthesis via intramolecular alkylation) . In contrast, the chloronicotinoyl substituent in the target compound may direct reactivity toward coupling reactions (e.g., Suzuki-Miyaura) or serve as a halogen-bonding motif in crystal engineering .

Physicochemical Properties Lipophilicity: Carfentanil’s aromatic substituents increase logP (predicted ~4.5), favoring CNS activity. The target compound’s chloropyridine and ester groups likely reduce logP, limiting membrane permeability and making it more suitable for non-CNS applications . Metabolic Stability: The methyl ester in this compound may undergo hydrolysis in vivo, whereas carfentanil’s tertiary amide resists enzymatic degradation, contributing to its prolonged half-life .

Biological Activity

Methyl 1-(2-chloronicotinoyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in targeting nicotinic acetylcholine receptors. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a piperidine ring, which is a common motif in many pharmacologically active compounds. The presence of the chloronicotinoyl moiety suggests potential interactions with nicotinic receptors, which are implicated in various physiological processes.

This compound primarily acts as a nicotinic acetylcholine receptor (nAChR) modulator. Its mechanism involves binding to these receptors, thereby influencing neurotransmitter release and neuronal excitability. This interaction is crucial for its role in potential therapeutic applications, particularly in neurological disorders and cognitive enhancement.

Biological Activity

The biological activity of this compound has been explored through various studies, highlighting its potential effects on cellular and molecular levels:

- Nicotinic Acetylcholine Receptor Modulation : The compound has shown promising results in modulating nAChR activity, which is critical for synaptic transmission and neuroplasticity. Research indicates that it can enhance cognitive functions and may have implications for treating conditions like Alzheimer's disease.

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit antiproliferative effects against certain cancer cell lines, indicating potential as an anticancer agent. For instance, compounds structurally similar to this compound have demonstrated selective toxicity towards cancer cells while sparing normal cells .

Case Studies and Research Findings

Several studies have investigated the biological effects and therapeutic potentials of this compound:

Pharmacokinetics

The pharmacokinetic properties of this compound are essential for understanding its therapeutic viability. Key parameters include:

- Absorption : Rapid absorption observed post-administration.

- Metabolism : Undergoes hepatic metabolism with several metabolites identified.

- Excretion : Primarily excreted via renal pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.